molecular formula C12H14N2O2 B11884997 2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11884997
M. Wt: 218.25 g/mol
InChI Key: DPVGSWTWRZBFLD-UHFFFAOYSA-N
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Description

2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-allyl-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the tetrahydroisoquinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of 2-formyl-6-nitro-1,2,3,4-tetrahydroisoquinoline or 2-carboxyl-6-nitro-1,2,3,4-tetrahydroisoquinoline.

    Reduction: Formation of 2-allyl-6-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    2-Allyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-Nitro-1,2,3,4-tetrahydroisoquinoline:

    2-Allyl-6-amino-1,2,3,4-tetrahydroisoquinoline: Formed by the reduction of the nitro group, exhibiting different biological activities.

Uniqueness: 2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the allyl and nitro groups, which confer distinct chemical reactivity and potential for diverse biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-nitro-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H14N2O2/c1-2-6-13-7-5-10-8-12(14(15)16)4-3-11(10)9-13/h2-4,8H,1,5-7,9H2

InChI Key

DPVGSWTWRZBFLD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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